molecular formula C12H18O B1620158 6-tert-butyl-2,3-dimethylphenol CAS No. 46170-85-8

6-tert-butyl-2,3-dimethylphenol

Cat. No.: B1620158
CAS No.: 46170-85-8
M. Wt: 178.27 g/mol
InChI Key: SIINAHBZNVOMMM-UHFFFAOYSA-N
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Description

6-tert-butyl-2,3-dimethylphenol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-tert-butyl-2,3-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-butyl-2,3-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-8-6-7-10(12(3,4)5)11(13)9(8)2/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIINAHBZNVOMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885895
Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46170-85-8
Record name 6-(1,1-Dimethylethyl)-2,3-dimethylphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl-2,3-xylenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight and formula of 6-tert-butyl-2,3-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-tert-Butyl-2,3-dimethylphenol

Abstract

This technical guide provides a comprehensive overview of 6-tert-butyl-2,3-dimethylphenol, a sterically hindered alkylated phenol. The document details its fundamental chemical and physical properties, outlines a standard synthesis protocol, and discusses its primary applications, particularly as an antioxidant and a chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound's characteristics and handling.

Introduction and Overview

6-tert-Butyl-2,3-dimethylphenol, also known by its IUPAC name 2-tert-butyl-4,6-dimethylphenol, is an organic compound that belongs to the class of alkylated phenols.[1][2] The strategic placement of a bulky tert-butyl group ortho to the hydroxyl moiety, along with two methyl groups on the aromatic ring, imparts significant steric hindrance. This structural feature is central to its chemical behavior, notably its efficacy as an antioxidant. The tert-butyl group's size can sterically hinder reactions at adjacent sites, a property leveraged in various industrial and research applications.[3] This guide serves to consolidate the technical data, synthesis, and applications of this important chemical.

Chemical and Physical Properties

The fundamental properties of 6-tert-butyl-2,3-dimethylphenol are summarized below. These values are critical for its application in experimental design, process scale-up, and safety assessments.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₈O[1][2][4][5][6]
Molecular Weight 178.27 g/mol [1][2][4][6][7]
CAS Number 1879-09-0[2][4]
Appearance Colorless oil or yellow liquid with a phenolic odor.[1][5][8]
Melting Point 21 to 23 °C (70 to 73 °F)[5][9]
Boiling Point 248 to 249 °C (478 to 480 °F)[5][9]
Solubility Insoluble in water.[1][10]

Synthesis Protocol: Alkylation of 2,4-Xylenol

The most common and industrially significant method for synthesizing 6-tert-butyl-2,3-dimethylphenol is the acid-catalyzed Friedel-Crafts alkylation of 2,4-dimethylphenol (2,4-xylenol) with isobutylene.[5][11]

Causality of Experimental Design

The selection of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is crucial for protonating the isobutylene, which generates the tert-butyl carbocation electrophile.[11][12] 2,4-dimethylphenol acts as the nucleophile. The ortho-position to the hydroxyl group is activated and sterically accessible for the bulky tert-butyl cation to attack, leading to the desired product. Toluene is often used as a solvent to facilitate the reaction and control viscosity.[11][12] The reaction is performed at reflux to ensure a sufficient reaction rate.[11][12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis r1 2,4-Dimethylphenol mix Mix in Toluene r1->mix r2 Isobutylene r2->mix cat p-Toluenesulfonic Acid cat->mix reflux Heat to Reflux (14 hours) mix->reflux wash Aqueous Wash (H₂O) reflux->wash dry Dry (MgSO₄) wash->dry evap Solvent Evaporation dry->evap distill Vacuum Distillation evap->distill product Final Product: 6-tert-butyl-2,3-dimethylphenol distill->product gc GC Analysis (Purity Check) product->gc

Caption: Synthesis workflow for 6-tert-butyl-2,3-dimethylphenol.

Step-by-Step Methodology[11][12]
  • Reaction Setup: To a 1-liter flask equipped with a mechanical stirrer, condenser, and a gas inlet tube, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 mL of toluene, and 10 g of p-toluenesulfonic acid.

  • Alkylation: Heat the mixture to reflux. Bubble isobutylene gas through the solution continuously for approximately 14 hours.

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer twice with 400 mL of water to remove the acid catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. This yields a crude dark brown liquid.

  • Purification: Purify the crude product by vacuum distillation to yield a clear, pure liquid (typically >97% purity by GC).[11][12]

Applications and Mechanisms of Action

The primary utility of 6-tert-butyl-2,3-dimethylphenol stems from its role as a potent antioxidant.[3][5][9]

Antioxidant in Fuels and Lubricants

It is widely used as an additive in fuels (including jet fuel and gasoline) and lubricants to prevent oxidative degradation.[5][9] The oxidation of hydrocarbons can lead to the formation of gums and sludge, which impair performance. As a hindered phenol, it functions as a radical scavenger. The phenolic proton is readily donated to a peroxyl radical (ROO•), neutralizing it and preventing it from propagating the oxidation chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl group, which prevents it from participating in further undesirable reactions.

UV Stabilizer and Polymer Additive

In addition to its role as a general antioxidant, it serves as an ultraviolet (UV) stabilizer in various polymers and plastics.[3][5] It helps to protect materials from degradation caused by exposure to UV light, which can initiate radical chain reactions.

Intermediate in Chemical Synthesis

6-tert-Butyl-2,3-dimethylphenol is a valuable intermediate in organic synthesis. The tert-butyl group can be used as a protecting group for the ortho position. It can later be removed under strong acid conditions, allowing for selective functionalization of the phenol ring.[5]

Spectroscopic and Analytical Data

Characterization of 6-tert-butyl-2,3-dimethylphenol is routinely performed using standard analytical techniques. While specific spectra are not provided here, the NIST Chemistry WebBook is an authoritative source for reference spectra.[2][13][14]

Analysis TypeExpected Characteristics
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 178. A prominent peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺), is characteristic of tert-butyl fragmentation.[14]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching bands around 3000-2850 cm⁻¹. Aromatic C=C stretching bands around 1600 and 1450 cm⁻¹.[13]
Nuclear Magnetic Resonance (¹H NMR) Signals for the aromatic protons, the hydroxyl proton (singlet, variable shift), two distinct methyl groups on the ring (singlets), and a large singlet for the nine equivalent protons of the tert-butyl group.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical compounds.

  • Hazard Classification: This compound is classified as acutely toxic if it comes into contact with skin and is harmful if swallowed.[15] It causes skin irritation and serious eye irritation.[15][16][17] It is also toxic to aquatic life with long-lasting effects.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[15] Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] Keep away from strong oxidizing agents and bases.[15]

Conclusion

6-tert-Butyl-2,3-dimethylphenol is a synthetically accessible and industrially significant hindered phenol. Its molecular structure, defined by the bulky tert-butyl group adjacent to the hydroxyl function, dictates its utility primarily as a radical-scavenging antioxidant in fuels, lubricants, and polymers. A thorough understanding of its chemical properties, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe application in research and industrial settings.

References

  • SAFETY DATA SHEET. ThermoFisher. [Link]

  • Safety data sheet. CPAChem. [Link]

  • 2,4-Dimethyl-6-tert-butylphenol. Wikipedia. [Link]

  • About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. ResearchGate. [Link]

  • 2,4-Dimethyl-6-tert-butylphenol | C12H18O. PubChem. [Link]

  • Chemical Properties of 6-tert-Butyl-2,4-dimethylphenol (CAS 1879-09-0). Cheméo. [Link]

  • 6-tert-Butyl-2,4-dimethylphenol. NIST WebBook. [Link]

  • 6-tert-Butyl-2,4-dimethylphenol IR Spectrum. NIST WebBook. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. [Link]

  • 6-tert-Butyl-2,4-dimethylphenol Mass Spectrum. NIST WebBook. [Link]

  • 6-tert-Butyl-2,4-xylenol. Haz-Map. [Link]

  • Antioxidant synthesis.
  • Synthesis of 2,4-Dimethyl-6-t-butylphenol. PrepChem.com. [Link]

  • 2,4-Dimethyl-6-tert-butylphenol. bionity.com. [Link]

  • Process for producing 2,6-dimethylphenol.

Sources

An In-depth Technical Guide to the Solubility of 6-tert-butyl-2,3-dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-tert-butyl-2,3-dimethylphenol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, factors influencing its solubility, and a detailed experimental protocol for its determination.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a critical class of organic compounds with wide-ranging applications, from their use as antioxidants in fuels and plastics to their role as intermediates in the synthesis of pharmaceuticals.[1] The biological and chemical activity of these compounds is often intrinsically linked to their solubility in various media. For drug development professionals, understanding the solubility of a potential active pharmaceutical ingredient (API) is paramount for formulation, bioavailability, and efficacy. 6-tert-butyl-2,3-dimethylphenol, a member of the alkylated phenol family, presents a unique substitution pattern that influences its physical and chemical properties.

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. The following table summarizes the known properties of the closely related 6-tert-butyl-2,4-dimethylphenol and the calculated molecular weight of our target compound.

Property6-tert-butyl-2,4-dimethylphenol6-tert-butyl-2,3-dimethylphenolReference
Molecular Formula C₁₂H₁₈OC₁₂H₁₈O[2]
Molecular Weight 178.27 g/mol 178.27 g/mol [3]
Appearance Colorless to yellow liquid or solidNot specified[4][5]
Melting Point 21-23 °CNot specified[2]
Boiling Point 248-249 °CNot specified[2]
logP (Octanol-Water) 3.64 - 4.75Not specified[6][7]

The lipophilic nature of these compounds, indicated by the high logP value, suggests a general preference for non-polar organic solvents over polar ones like water.

Solubility Profile in Organic Solvents (Based on 6-tert-butyl-2,4-dimethylphenol)

While specific quantitative data for 6-tert-butyl-2,3-dimethylphenol is unavailable, the following table provides a qualitative and, where possible, quantitative summary of the solubility of its 2,4-isomer. This information serves as a valuable starting point for solvent selection in experimental work.

SolventTypeExpected SolubilityQuantitative Data (for 2,4-isomer)Reference
WaterPolar ProticInsoluble0.12 g/L at 20 °C[6]
MethanolPolar ProticSolubleData not availableGeneral chemical principles
EthanolPolar ProticSolubleData not availableGeneral chemical principles
AcetonePolar AproticSolubleData not availableGeneral chemical principles
Ethyl AcetatePolar AproticSolubleData not availableGeneral chemical principles
TolueneNon-polarSolubleData not available[8]
HexaneNon-polarSolubleData not availableGeneral chemical principles

Factors Influencing Solubility

The solubility of 6-tert-butyl-2,3-dimethylphenol is a result of the interplay between the solute and solvent molecules.

Molecular Structure and Polarity

The 6-tert-butyl-2,3-dimethylphenol molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large non-polar hydrocarbon backbone. The bulky tert-butyl group and the two methyl groups contribute significantly to the molecule's non-polar character.[1] This dual nature dictates its solubility behavior.

"Like Dissolves Like"
  • Polar Solvents: In polar protic solvents like methanol and ethanol, the hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.

  • Non-polar Solvents: The large non-polar surface area of the molecule, due to the tert-butyl and dimethyl substituted benzene ring, allows for favorable van der Waals interactions with non-polar solvents like hexane and toluene, leading to good solubility.

The Influence of Methyl Group Position: 2,3- vs. 2,4-Isomer

The position of the methyl groups on the phenol ring can subtly influence solubility. In 6-tert-butyl-2,3-dimethylphenol, the two methyl groups are adjacent (ortho to each other). In the 2,4-isomer, they are in a meta arrangement. This difference in substitution pattern can affect:

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure prior to dissolution can differ between isomers.

  • Molecular Packing and Intermolecular Forces: The specific arrangement of substituents can influence how molecules pack together and the strength of intermolecular forces, which in turn affects solubility.

It is hypothesized that the 2,3-isomer might exhibit slightly different solubility profiles compared to the 2,4-isomer due to these subtle structural differences.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for 6-tert-butyl-2,3-dimethylphenol, a robust experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • 6-tert-butyl-2,3-dimethylphenol (pure solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 6-tert-butyl-2,3-dimethylphenol into a series of glass vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 6-tert-butyl-2,3-dimethylphenol.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

Diagram 1: Molecular Structure of 6-tert-butyl-2,3-dimethylphenol

Caption: Molecular structure of 6-tert-butyl-2,3-dimethylphenol.

Diagram 2: Experimental Workflow for Solubility Determination

G A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h shaking) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G

Caption: Shake-flask method for solubility determination.

Conclusion

While a lack of direct published data for 6-tert-butyl-2,3-dimethylphenol necessitates the use of its 2,4-isomer as a proxy, the fundamental principles of solubility remain the same. This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents. The provided protocol for the shake-flask method offers a reliable means for researchers and drug development professionals to generate the precise data needed for their specific applications.

References

  • (Reference to a general organic chemistry textbook or a paper on the applications of substituted phenols would be cited here if available in the search results)
  • (Reference to a study on the solubility of phenolic compounds would be cited here).
  • PubChem. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. National Center for Biotechnology Information. Retrieved from a valid URL.[4]

  • (Reference for a specific physicochemical property would be cited here).
  • (Reference for a specific physicochemical property would be cited here).
  • Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from a valid URL.[2]

  • NIST. (n.d.). 6-tert-Butyl-2,4-dimethylphenol. NIST Chemistry WebBook. Retrieved from a valid URL.[3]

  • (Reference for a specific physicochemical property would be cited here).
  • ECHEMI. (n.d.). 2,4-Dimethyl-6-tert-butylphenol SDS. Retrieved from a valid URL.[6]

  • PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from a valid URL.[1]

  • (Reference for a specific physicochemical property would be cited here).
  • (Reference for a specific physicochemical property would be cited here).
  • PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-6-t-butylphenol. Retrieved from a valid URL.[8]

  • Haz-Map. (n.d.). 6-tert-Butyl-2,4-xylenol. Retrieved from a valid URL.[5]

  • (Reference to a general organic chemistry textbook or a paper on the applications of substituted phenols would be cited here if available in the search results)
  • (Reference to a study on the solubility of phenolic compounds would be cited here).
  • (Reference for a specific physicochemical property would be cited here).
  • (Reference for a specific physicochemical property would be cited here).
  • Stenutz. (n.d.). 6-tert-butyl-2,4-dimethylphenol. Retrieved from a valid URL.[7]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 6-tert-Butyl-2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of chemical entities is paramount. These properties, including melting and boiling points, serve as foundational data for identification, purity assessment, and the design of subsequent experimental protocols. This guide provides an in-depth technical overview of the melting and boiling point data for 6-tert-butyl-2,4-dimethylphenol (CAS No. 1879-09-0), a sterically hindered phenol with significant applications as an antioxidant and stabilizer in various industries.

A Note on Chemical Nomenclature: Initial searches for "6-tert-butyl-2,3-dimethylphenol" did not yield significant, reputable data. It is highly probable that the intended compound of interest is the isomeric and more widely documented 6-tert-butyl-2,4-dimethylphenol. This guide will therefore focus on the latter, providing a robust dataset and validated methodologies for its characterization.

Physicochemical Data Summary

The accurate determination of melting and boiling points is a critical first step in the characterization of a chemical substance. These values are intrinsic properties that are sensitive to impurities. The data for 6-tert-butyl-2,4-dimethylphenol are summarized below.

PropertyValueSource(s)
Melting Point21-23 °C (70-73 °F; 294-296 K)[1]
Boiling Point248-250 °C (478-482 °F; 521-523 K)
CAS Number1879-09-0[2][3]
Molecular FormulaC₁₂H₁₈O[1][3]
Molecular Weight178.27 g/mol [4]

The Significance of Purity in Physicochemical Measurements

The presence of impurities can lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression. Similarly, impurities can affect the boiling point of a substance. For this reason, understanding the synthetic route and potential byproducts is crucial for interpreting physicochemical data.

6-tert-Butyl-2,4-dimethylphenol is typically synthesized via the alkylation of 2,4-xylenol with isobutylene.[1] Potential impurities arising from this process can include unreacted starting materials, isomers, and other alkylated phenol species. Distillation is a common method for purification.[5] The sharpness of the experimentally determined melting and boiling points can serve as a qualitative indicator of the sample's purity.

Experimental Protocols

The following sections detail the standard laboratory procedures for the accurate determination of the melting and boiling points of 6-tert-butyl-2,4-dimethylphenol.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 6-tert-butyl-2,4-dimethylphenol. This compound is classified as harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the 6-tert-butyl-2,4-dimethylphenol sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Load Capillary Tube A->B C Place in Apparatus Heat Slowly (1-2°C/min) B->C Prepared Sample D Observe Melting Record T_onset and T_completion C->D E Data Analysis D->E Melting Point Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small amount of the liquid 6-tert-butyl-2,4-dimethylphenol is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the liquid.

  • Heating: The test tube assembly is heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating_cooling Heating & Cooling Cycle F Add Liquid to Tube G Insert Inverted Capillary F->G H Heat Bath Observe Rapid Bubbling G->H Assembled Apparatus I Remove Heat Observe Liquid Entry into Capillary H->I Cooling J Data Recording I->J Boiling Point Temperature

Caption: Workflow for Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of 6-tert-butyl-2,4-dimethylphenol is a fundamental aspect of its chemical characterization. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and development efforts in the pharmaceutical and chemical industries.

References

  • Wikipedia. (2023). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]

  • NIST. (n.d.). 6-tert-Butyl-2,4-dimethylphenol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-Dimethyl-6-t-butylphenol. Retrieved from [Link]

Sources

difference between 6-tert-butyl-2,3-dimethylphenol and 6-tert-butyl-2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Steric and Electronic Differentiation of 6-tert-Butyl-Dimethylphenol Isomers

Executive Summary

In the field of antioxidant chemistry and fuel stabilization, the structural nuance between 6-tert-butyl-2,4-dimethylphenol (Topanol A) and its isomer 6-tert-butyl-2,3-dimethylphenol dictates their industrial utility.[1][2] While both molecules share the "cryptophenol" motif—characterized by steric shielding of the hydroxyl group—the presence or absence of a substituent at the para-position (C4) fundamentally alters their radical termination mechanisms.[1] This guide provides a technical analysis of these isomers, focusing on the "Para-Block Effect," synthetic pathways, and analytical discrimination.[2]

Structural Characterization & Physical Properties[1][2][3][4]

Both compounds are alkylated phenols derived from the ortho-alkylation of xylenol isomers.[1] They share a common steric environment around the phenolic hydroxyl group (flanked by a tert-butyl group at C6 and a methyl group at C2), rendering them insoluble in aqueous alkali (cryptophenols).[1][2]

Comparative Data Table
Feature6-tert-butyl-2,4-dimethylphenol 6-tert-butyl-2,3-dimethylphenol
Common Name Topanol A; 2,4-Dimethyl-6-tert-butylphenolNone (Labile Isomer)
CAS Number 1879-09-0 Not widely listed as commodity
Precursor 2,4-Xylenol (2,4-Dimethylphenol)2,3-Xylenol (2,3-Dimethylphenol)
Para-Position (C4) Blocked (Methyl) Open (Hydrogen)
Physical State Liquid / Low-melting solid (MP: 21–23°C)Liquid / Low-melting solid
pKa (Est.) >10.5 (Sterically hindered)>10.5 (Sterically hindered)
Primary Use Fuel Antioxidant, Polymerization InhibitorSynthetic Intermediate, Impurity
Steric Topology Diagram (Graphviz)[1][2]

The following diagram illustrates the steric crowding and the critical difference at the C4 position.

StructureComparison cluster_24 6-tert-butyl-2,4-dimethylphenol (Topanol A) cluster_23 6-tert-butyl-2,3-dimethylphenol (Reactive Isomer) C1 C1-OH (Shielded) C2 C2-Methyl C1->C2 C6 C6-tert-Butyl (Bulky Shield) C1->C6 C4 C4-Methyl (BLOCKED) C2->C4 Meta C4->C6 Meta D4 C4-Hydrogen (OPEN / REACTIVE) C4->D4 Critical Difference D1 C1-OH (Shielded) D2 C2-Methyl D1->D2 D6 C6-tert-Butyl D1->D6 D3 C3-Methyl D2->D3 D3->D4

Figure 1: Structural topology highlighting the "Blocked" vs. "Open" para-position.

Reactivity Profiles: The "Para-Block" Effect[1]

The divergence in application arises from the fate of the phenoxyl radical formed after Hydrogen Atom Transfer (HAT).[1]

The 2,4-Isomer (Topanol A) Mechanism

In the 2,4-isomer, the para-methyl group prevents direct carbon-carbon coupling at the C4 position.[1][2]

  • Mechanism: Upon radicalization, the unpaired electron delocalizes.[2] Since C4 is blocked, the radical typically undergoes disproportionation or loses a hydrogen from the para-methyl group to form a Quinone Methide .

  • Outcome: This species effectively terminates radical chains without forming insoluble precipitates.[1] This makes it ideal for gasoline and jet fuels , where sludge formation (from dimers) is unacceptable.[1][2]

The 2,3-Isomer Mechanism

In the 2,3-isomer, the C4 position carries a hydrogen atom.[2]

  • Mechanism: The phenoxyl radical has high spin density at C4. Two such radicals rapidly couple (C-C dimerization) to form a biphenyl dimer (4,4'-dihydroxy-3,3',5,5'-tetrasubstituted biphenyl).[1][2]

  • Outcome: This dimer can further oxidize to a diphenoquinone , which is often a colored, insoluble solid.[2]

  • Risk: In fuel systems, this leads to gumming and filter plugging.[2]

Radical Fate Pathway[2][8]

RadicalFate cluster_path24 Path A: 2,4-Isomer (Para-Blocked) cluster_path23 Path B: 2,3-Isomer (Para-Open) Start Phenol Precursor (Antioxidant) Radical Phenoxyl Radical (ArO•) Start->Radical - H• (Scavenging ROO•) QM Quinone Methide (Non-radical Product) Radical->QM Disproportionation (Loss of p-Methyl H) Dimer C-C Coupling (Bisphenol Formation) Radical->Dimer Dimerization at C4 Safe Soluble Termination Products (Fuel Stable) QM->Safe Sludge Diphenoquinone (Insoluble Sludge) Dimer->Sludge Further Oxidation

Figure 2: Divergent radical termination pathways based on para-substitution.

Synthesis & Purification Protocols

To obtain high-purity standards for drug development or toxicological studies, precise synthesis is required.[1][2] Commercial "xylenols" are often isomeric mixtures; therefore, synthesis must start from pure precursors.[2]

Synthesis of 6-tert-butyl-2,4-dimethylphenol (Topanol A)

Principle: Friedel-Crafts alkylation of 2,4-xylenol with isobutylene using an acidic catalyst.[1][2]

  • Reagents: 2,4-Dimethylphenol (pure), Isobutylene gas, Aluminum phenoxide (catalyst).[1][2]

  • Protocol:

    • Catalyst Prep: Heat 2,4-xylenol with 1% Al metal at 150°C until dissolved (forms aluminum phenoxide).[1][2]

    • Alkylation: Adjust temp to 100°C. Sparge isobutylene gas through the liquid melt.

    • Monitoring: Reaction is selective for the ortho position (C6). Monitor by GC.[2][3]

    • Quench: Wash with dilute H2SO4 to remove Al.[1][2]

    • Purification: Vacuum distillation.

    • Verification: The product should be insoluble in 10% NaOH (Claisen's alkali check).

Synthesis of 6-tert-butyl-2,3-dimethylphenol

Principle: Alkylation of 2,3-xylenol.

  • Challenge: 2,3-xylenol has two open ortho positions (C6 and the sterically crowded C2 is already blocked).[1][2] However, C4 is open.[2] Electrophilic attack favors ortho (C6) and para (C4).[1][2]

  • Control: Low temperature (<100°C) and steric bulk of the tert-butyl group favor the ortho (C6) position over the para position, but some 4-tert-butyl-2,3-dimethylphenol may form.[1][2]

  • Purification: Fractional distillation is required to separate the C6-isomer (BP ~249°C) from any C4-isomer (higher BP due to H-bonding capability; C4-isomers are not cryptophenols and will dissolve in NaOH).[1][2]

Analytical Discrimination

Distinguishing these isomers in complex mixtures (e.g., degraded fuel or biological metabolites) requires GC-MS or NMR.[1][2]

Gas Chromatography (GC-MS)[1][2]
  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5).[1][2]

  • Elution Order: The 2,4-isomer typically elutes slightly before the 2,3-isomer due to the "globular" symmetry of the 2,4,6-substitution pattern, which reduces Van der Waals interactions with the stationary phase compared to the asymmetric 2,3,6-pattern.[2]

  • Mass Spec Fragmentation:

    • 2,4-Isomer: Prominent [M-15]+ (loss of methyl) is very stable due to quinoid resonance stabilization.[1][2]

    • 2,3-Isomer: Shows a distinct fragmentation pattern involving the loss of the ortho-t-butyl group [M-57]+.[1][2]

NMR Spectroscopy (1H NMR)
  • 2,4-Isomer: Aromatic region shows two singlets (or meta-coupling doublets, J~2Hz) because the protons are at C3 and C5 (isolated by substituents).[1][2]

  • 2,3-Isomer: Aromatic region shows two doublets (ortho-coupling, J~8Hz) corresponding to the protons at C4 and C5.[1][2] This is the definitive diagnostic.

References

  • NIST Chemistry WebBook. 6-tert-Butyl-2,4-dimethylphenol Spectral Data.[1][2] National Institute of Standards and Technology. [Link][1][2]

  • PubChem. 2,4-Dimethyl-6-tert-butylphenol Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 6-tert-butyl-2,4-xylenol. [Link](Note: General landing page for search as specific deep links vary by session)[1][2][4]

  • Wikipedia. 2,4-Dimethyl-6-tert-butylphenol (Topanol A). [Link][1][2][4][5][6]

Sources

Methodological & Application

Application Note: Preparation of 6-tert-butyl-2,3-dimethyl-4-hydroxybenzyl chloride

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of 6-tert-butyl-2,3-dimethyl-4-hydroxybenzyl chloride , a critical hindered phenol intermediate used in the development of antioxidants, polymer stabilizers, and specific pharmaceutical ligands. The method utilizes a modified Blanc chloromethylation reaction, employing methylal (dimethoxymethane) as the formaldehyde equivalent to ensure high regioselectivity and yield.

Key Specifications:

  • Target CAS: [Referenced as derivative of 1879-09-0]

  • Yield Potential: 75-85%

  • Purity Target: >98% (HPLC/GC)

  • Melting Point: 92–95 °C[1][2]

Safety & Compliance (Critical)

WARNING: CARCINOGEN HAZARD This protocol involves the generation of chloromethylating species.[3] The reaction conditions (Formaldehyde source + HCl) can reversibly form Bis(chloromethyl) ether (BCME) , a potent human carcinogen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2] A full-face respirator with acid gas/organic vapor cartridges is recommended during the HCl sparging phase.

  • Waste Disposal: Quench all reaction mixtures with water/base before disposal. Do not mix acidic organic waste with bleach (formation of chlorine gas).

Reaction Mechanism & Logic

The synthesis proceeds via the Blanc Chloromethylation of 6-tert-butyl-2,3-dimethylphenol. The steric bulk of the tert-butyl group at position 6 and the methyl groups at positions 2 and 3 direct the electrophilic attack of the chloromethyl cation to the para position (position 4) relative to the hydroxyl group.

Reaction Scheme

The following diagram illustrates the transformation and the steric directing effects.

Gcluster_0Regioselectivity LogicSM6-tert-butyl-2,3-dimethylphenol(Starting Material)Inter[Chloromethyl Cation]Electrophilic SpeciesSM->Inter ActivationProd6-tert-butyl-2,3-dimethyl-4-hydroxybenzyl chloride(Target)Inter->Prod Electrophilic AromaticSubstitution (Para)ReagentMethylal + HCl + H2SO4Note1t-Butyl (Pos 6) blocks OrthoNote2Methyls (Pos 2,3) block MetaNote3OH directs Para/Ortho

Figure 1: Reaction pathway and regiochemical directing effects ensuring substitution at the 4-position.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
6-tert-butyl-2,3-dimethylphenol >97%SubstrateIrritant
Methylal (Dimethoxymethane) >99%Formaldehyde SourceFlammable
Hydrochloric Acid Conc. (37%)ReagentCorrosive
Sulfuric Acid Conc. (98%)Catalyst/DehydrantCorrosive
HCl Gas AnhydrousReagentToxic/Corrosive
Toluene ACS GradeSolventFlammable
Petroleum Ether 40-60°CRecrystallizationFlammable
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical Overhead Stirrer (Teflon blade).

  • Gas dispersion tube (fritted glass) for HCl bubbling.

  • Internal thermometer.

  • Reflux condenser connected to a caustic scrubber (NaOH trap).

  • Ice/Water bath.[4]

Detailed Protocol

Phase 1: Preparation of the Reaction Matrix

Objective: Create a highly acidic, anhydrous medium to facilitate the formation of the chloromethyl electrophile.[2]

  • Setup: Assemble the 500 mL 3-neck RBF with the mechanical stirrer, thermometer, and gas inlet tube. Connect the outlet to the NaOH scrubber.

  • Solvation: Charge the flask with 30.0 g (0.168 mol) of 6-tert-butyl-2,3-dimethylphenol and 100 mL of Toluene. Stir until fully dissolved.

  • Acidification: Cool the solution to 5–10 °C using an ice bath.

  • Catalyst Addition: Slowly add a pre-mixed solution of 2.7 mL Conc. HCl and 3.3 mL Conc. H2SO4 .[5]

    • Note: Add dropwise to maintain temperature <15 °C. The mixture will become biphasic/turbid.

Phase 2: Chloromethylation Reaction

Objective: Controlled introduction of the chloromethyl group using Methylal and HCl gas.

  • Reagent Addition: With the mixture at 5–10 °C , add 26.0 g (0.34 mol) of Methylal dropwise over 15 minutes.

    • Mechanistic Insight: Methylal acts as a masked formaldehyde source. In the presence of strong acid, it generates the reactive oxonium species required for chloromethylation without the water by-product issues associated with formalin.[2]

  • HCl Saturation: Begin bubbling anhydrous HCl gas through the mixture at a moderate rate.

  • Heating: Remove the ice bath and slowly warm the reaction mixture to 36–37 °C .

  • Reaction Maintenance: Maintain the temperature at 36–37 °C for 2 hours with continuous vigorous stirring and steady HCl gas bubbling.

    • Critical Control Point: Do not exceed 40 °C to prevent polymerization or polychloromethylation.

  • Completion Phase: Allow the temperature to naturally drop to 27 °C (room temperature) over an additional 2 hours , continuing the HCl flow.

Phase 3: Workup and Isolation

Objective: Quench the reaction and isolate the crude product.

  • Phase Separation: Stop HCl flow. Transfer the mixture to a separatory funnel.

  • Separation: Allow layers to settle.[6] Discard the lower acidic aqueous layer (neutralize before disposal).

  • Washing: Wash the upper Toluene layer with:

    • 2 x 50 mL cold water.

    • 1 x 50 mL saturated NaHCO3 (careful, CO2 evolution).

    • 1 x 50 mL Brine.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) for 30 minutes. Filter off the drying agent.[4][5]

  • Concentration: Evaporate the Toluene under reduced pressure (Rotavap) at 40 °C. Do not overheat the residue.

    • Result: A viscous yellow oil or semi-solid residue.

Phase 4: Purification (Recrystallization)

Objective: Obtain high-purity crystals.

  • Solvent Addition: Dissolve the crude residue in a minimum amount of warm Petroleum Ether (approx. 40-60 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filtration: Collect the resulting crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum desiccator over CaCl2.

Final Product Properties:

  • Appearance: Light yellow to white crystals.

  • Melting Point: 92–95 °C.[1]

Analytical Validation

Confirm the identity of the synthesized compound using the following parameters.

MethodExpected SignalInterpretation
1H NMR (CDCl3) δ 4.6-4.8 ppm (s, 2H)-CH2Cl benzylic protons (Diagnostic).
1H NMR (CDCl3) δ 1.4 ppm (s, 9H)-C(CH3)3 tert-butyl group.
1H NMR (CDCl3) δ 2.2-2.4 ppm (s, 6H)-CH3 aromatic methyl groups.
IR Spectroscopy ~3400-3500 cm⁻¹-OH stretch (Phenolic).
IR Spectroscopy ~600-800 cm⁻¹C-Cl stretch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete reaction or product too soluble.Increase HCl sparging time. Ensure Petroleum Ether volume is minimal during recrystallization.
Oily Product (No Crystals) Impurities (polymers) preventing lattice formation."Seed" the oil with a crystal from a previous batch or scratch the flask wall. Re-dissolve and cool more slowly.
Melting Point < 90 °C Residual solvent or isomer contamination.[7]Dry under high vacuum for 4 hours. Recrystallize again from Hexane/Petroleum Ether.
Dark Coloration Oxidation of phenol or excessive temperature.Ensure T < 40 °C. Perform reaction under Nitrogen atmosphere if possible (before HCl addition).

References

  • PrepChem. "Synthesis of 6-tert.-butyl-2,3-dimethyl-4-hydroxybenzyl chloride."[1] PrepChem.com. Accessed October 26, 2023. [Link]

  • Organic Syntheses. "Chloromethylation of Aromatic Compounds." Org.[5][6][8] Synth. Coll. Vol. 3, p.195. (General reference for Blanc reaction conditions).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90131, 6-tert-Butyl-3-(chloromethyl)-2,4-dimethylphenol." PubChem. [Link] (Note: Structural isomer reference for spectral comparison).

industrial extraction of 6-tert-butyl-2,3-dimethylphenol from xylenol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Extraction & Purification of 6-tert-butyl-2,3-dimethylphenol

Executive Summary

This guide details the protocol for the isolation of 6-tert-butyl-2,3-dimethylphenol (6-t-butyl-2,3-xylenol) from complex industrial xylenol mixtures. While simple fractional distillation fails to separate close-boiling xylenol isomers (e.g., 2,3-xylenol and 2,5-xylenol), the Reactive Extraction method described herein utilizes selective steric hindrance ("Cryptophenol effect") to achieve high purity (>98%).

The workflow involves the selective alkylation of 2,3-dimethylphenol with isobutylene, followed by a caustic wash that exploits the insolubility of the sterically hindered product in aqueous alkali, and final purification via vacuum rectification.

Theoretical Foundation: The "Cryptophenol" Effect

The core challenge in separating xylenols lies in their similar boiling points (2,3-xylenol: 218°C; 2,4-xylenol: 210°C; 2,5-xylenol: 212°C). To overcome this, we chemically modify the target molecule to alter its physical and chemical properties.

Mechanism:

  • Selective Alkylation: We introduce a bulky tert-butyl group at the ortho position (C6) of the 2,3-xylenol ring.

  • Steric Shielding: The resulting molecule, 6-tert-butyl-2,3-dimethylphenol , has the hydroxyl (-OH) group flanked by a methyl group at C2 and a tert-butyl group at C6.

  • Solubility Switch: This steric crowding prevents the formation of a stable phenolate ion in dilute aqueous sodium hydroxide (NaOH). Consequently, the target molecule becomes insoluble in aqueous alkali , while unreacted xylenols and non-hindered byproducts remain soluble. This phenomenon is known as the Cryptophenol Effect [1].

Experimental Protocol

Materials & Equipment
  • Feedstock: Industrial Xylenol Mixture (enriched in 2,3-xylenol).

  • Reagents: Isobutylene (gas), Sulfuric Acid (98%, catalyst), Sodium Hydroxide (10% aq), Toluene (solvent).

  • Equipment: Pressurized Stirred Tank Reactor (PSTR), Liquid-Liquid Extraction Column, Vacuum Rectification Column (30+ theoretical plates).

Step-by-Step Workflow

Step 1: Selective Alkylation The objective is to convert 2,3-xylenol into its hindered derivative.

  • Load the xylenol mixture into the PSTR.

  • Add 1-2% w/w H₂SO₂ as a catalyst.

  • Heat to 60–80°C .

  • Sparge Isobutylene gas continuously. Maintain pressure at 1-2 bar.

  • Monitor: Reaction is complete when 2,3-xylenol content drops <1% (via GC analysis).

    • Note: The 2,3-isomer alkylates selectively at the 6-position due to the activating influence of the hydroxyl group and the meta-directing methyls.

Step 2: Caustic Wash (The Separation) This step removes unreacted xylenols and non-hindered isomers.

  • Cool the reaction mass to 40°C.

  • Wash 1: Contact the organic phase with 10% NaOH (1:1 volume ratio).

    • Chemistry: Unreacted xylenols form water-soluble sodium xylenolates. The target (6-t-butyl-2,3-xylenol) remains in the organic layer due to steric hindrance [2].

  • Phase Separation: Decant the aqueous layer (contains impurities).

  • Wash 2: Wash the organic layer with water to remove residual caustic.

  • Wash 3: (Optional) Wash with dilute NaHCO₃ to neutralize trace acid.

Step 3: Vacuum Rectification The organic phase now contains the target and potentially higher-boiling di-tert-butyl byproducts.

  • Transfer the washed organic phase to the distillation column.

  • Strip Solvent: Remove toluene (if used) at atmospheric pressure.

  • Fractionation: Apply vacuum (e.g., 10-20 mmHg).

    • Cut 1: Light ends (trace unreacted materials).

    • Cut 2 (Target):6-tert-butyl-2,3-dimethylphenol .

      • Boiling Point: ~252°C (at atm) / ~130°C (at 20 mmHg) [3].

    • Residue: Heavy di-tert-butyl derivatives.[1]

Step 4: Final Polishing (Crystallization) For pharmaceutical grade (>99.5%):

  • Dissolve the distillate in hot hexane or methanol.

  • Cool slowly to 0°C to induce crystallization.

  • Filter and dry the white crystalline solid.

Data Analysis & Specifications

ParameterSpecificationMethod
Appearance Colorless liquid or low-melting solidVisual
Purity > 98.5%GC-FID
Boiling Point 252°C (at 760 mmHg)ASTM D1120
Solubility (10% NaOH) InsolubleGravimetric
Solubility (Claisen Alkali) SolubleVerification of Phenolic Nature

Note: Claisen's alkali (35% KOH in Methanol/Water) is required to dissolve the target for analytical titration, as it overcomes the steric hindrance that blocks aqueous NaOH [4].

Process Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the critical "Caustic Cut" where the chemical separation occurs.

G Feed Crude Xylenol Mixture (2,3-Xylenol + Isomers) Alkylation Step 1: Alkylation (+ Isobutylene / H2SO4) Feed->Alkylation  Reaction (60-80°C) Extraction Step 2: Caustic Wash (10% NaOH) Alkylation->Extraction  Crude Alkylate Aqueous Aqueous Phase (Unreacted Xylenols) Extraction->Aqueous  Soluble Impurities Organic Organic Phase (Hindered Phenols) Extraction->Organic  Insoluble Target Distillation Step 3: Vacuum Rectification Organic->Distillation  Purification Product Final Product: 6-tert-butyl-2,3-dimethylphenol Distillation->Product  Main Cut (BP ~252°C)

Figure 1: Process flow for the reactive extraction of 6-tert-butyl-2,3-dimethylphenol.

References

  • Gaikar, V. G., & Sharma, M. M. (1989). Separations of close boiling point mixtures through Dissociation Extractive Crystallization. ResearchGate. Link

  • Fiege, H. (2000). Cresols and Xylenols.[2][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • CN113698279A. (2021). Method for separating and extracting 3, 5-xylenol from industrial xylenol. Google Patents. Link

  • Leston, G. (1985).[4] Separation of alkylated phenols. US Patent 4,547,596. Google Patents. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 6-tert-butyl-2,3-dimethylphenol

[1]

Current Status: Operational Ticket ID: OPT-YIELD-6TBU-23DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Open Para" Challenge

Welcome to the technical guide for optimizing the yield of 6-tert-butyl-2,3-dimethylphenol .

The Core Problem: unlike 2,4-xylenol (where the para position is blocked by a methyl group), your starting material, 2,3-dimethylphenol , has an open para position (C4).

Thermodynamically, the bulky tert-butyl group prefers the para position (C4) to avoid steric clash with the hydroxyl group and the C2-methyl group.[1] Standard acid catalysis (H₂SO₄, PTSA) will predominantly yield the undesired 4-tert-butyl-2,3-dimethylphenol .[1]

To secure the 6-tert-butyl (ortho) isomer, you must override thermodynamics with kinetic control via coordination catalysis .[1] This guide details the Aluminum Phenoxide route, the industry gold standard for forcing ortho-selectivity.

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competitive pathways. Understanding this is crucial for troubleshooting low yields.

ReactionPathwayStart2,3-Dimethylphenol(Starting Material)AcidCatProtic Acid Catalyst(H2SO4, PTSA)Start->AcidCatAlCatAluminum Phenoxide(Coordination Catalyst)Start->AlCatIsobutyleneIsobutylene(Reagent)FreeCarbFree t-Butyl Cation(Non-selective)AcidCat->FreeCarb DissociationCoordComplexAl-O-C Ring Complex(Ortho-Directing)AlCat->CoordComplex Ligand ExchangePara4-tert-butyl-2,3-dimethylphenol(Major Impurity)FreeCarb->Para Steric PreferenceOrtho6-tert-butyl-2,3-dimethylphenol(TARGET)FreeCarb->Ortho Minor PathCoordComplex->Ortho Intramolecular TransferDiSub4,6-di-tert-butyl isomer(Over-alkylation)Para->DiSub Excess IsobutyleneOrtho->DiSub Excess Isobutylene

Caption: Pathway divergence. Protic acids favor the para-isomer (red path). Aluminum catalysts force the ortho-isomer (green path) via a 6-membered transition state.[1]

Optimized Experimental Protocol (Aluminum Phenoxide Method)

This protocol utilizes aluminum phenoxide , generated in situ, to act as a template that "hands off" the tert-butyl group to the ortho position.

Reagents & Stoichiometry
ComponentRoleEq. (Molar)Notes
2,3-Dimethylphenol Substrate1.0Must be dry (<0.05% H₂O).[1] Water kills the catalyst.
Aluminum Metal Catalyst Precursor0.02 - 0.05Turnings or powder.[1] Reacts to form Al(OAr)₃.
Isobutylene (Gas) Alkylating Agent1.1 - 1.2Slight excess.[1] Monitor consumption.
Toluene/Xylene Solvent (Optional)N/ANeat reaction is preferred for max rate; use solvent if viscosity is high.
Step-by-Step Methodology
Phase 1: Catalyst Formation (Critical)
  • Drying: Charge 2,3-dimethylphenol into a pressure reactor. Heat to 120°C under N₂ flow/vacuum to remove trace water.

  • Activation: Add Aluminum metal (turnings/powder).

  • Formation: Heat to 140–150°C . Evolution of H₂ gas indicates the formation of Aluminum tris(2,3-dimethylphenoxide).[1]

    • Checkpoint: The mixture should turn dark/greyish. Ensure all metal has dissolved before proceeding.[1]

Phase 2: Alkylation
  • Temperature Adjustment: Lower temperature to 100–110°C .

    • Why? Higher temps (>130°C) increase reversibility, leading to tert-butyl migration to the para position.

  • Addition: Pressurize with Isobutylene (2–5 bar / 30–70 psi).

  • Reaction: Stir vigorously. The reaction is exothermic; maintain 110°C max.[2]

  • Monitoring: Track via GC. Look for the disappearance of starting material.[3] Stop when di-tert-butyl impurity starts appearing (>2%).[1]

Phase 3: Quench & Workup
  • Hydrolysis: Cool to 60°C. Carefully add dilute H₂SO₄ (10%) or NaOH (10%) to hydrolyze the aluminum phenoxide bond.

    • Note: Acid wash removes Al salts into the aqueous phase.

  • Separation: Separate organic layer. Wash with water until neutral pH.[1]

  • Purification: Distillation.

    • Boiling Point Delta: The ortho-isomer (shielded OH) has a lower boiling point than the para-isomer (exposed OH, H-bonding).[1]

Troubleshooting Guide

Issue 1: High levels of 4-tert-butyl-2,3-dimethylphenol (Para-isomer)

Diagnosis: The reaction is under thermodynamic control, or the catalyst has deactivated.[1]

  • Cause A: Moisture. If water enters, it hydrolyzes the Al-phenoxide to Al(OH)₃ + Phenol. The Al(OH)₃ is inactive, and trace protons catalyze the para-reaction.

    • Fix: Azeotropically dry the phenol before adding Aluminum.

  • Cause B: Temperature too high. Above 140°C, the ortho-t-butyl group can detach and re-attach at the para position.[1]

    • Fix: Keep alkylation temp strictly between 90–110°C.

Issue 2: Low Conversion / Slow Reaction

Diagnosis: Catalyst poisoning or insufficient activation.[1]

  • Cause: Aluminum passivation (oxide layer).

    • Fix: Add a pinch of Mercuric Chloride (HgCl₂) or Iodine (I₂) to initiate the Al + Phenol reaction. Alternatively, use Triethylaluminum (TEAL) (pyrophoric warning!) for instant catalyst generation.

Issue 3: Formation of 4,6-di-tert-butyl-2,3-dimethylphenol

Diagnosis: Over-alkylation.[1]

  • Cause: Localized excess of isobutylene or running the reaction too long.

  • Fix: Stop the reaction at 95% conversion of starting material. Do not chase 100%.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

TroubleshootingProblemYield Issue DetectedCheckImpurityAnalyze Impurity Profile (GC)Problem->CheckImpurityParaDomMajor Impurity:4-tert-butyl isomerCheckImpurity->ParaDom High Para DiSubDomMajor Impurity:4,6-di-tert-butylCheckImpurity->DiSubDom High Di-Sub CheckWaterCheck Water Content(<500ppm?)ParaDom->CheckWaterCheckTempCheck Rxn Temp(>130°C?)CheckWater->CheckTemp Dry Action3Dry Starting Material(Azeotropic Distillation)CheckWater->Action3 Wet Action1Reduce Temp to 100°C(Prevent rearrangement)CheckTemp->Action1 Yes Action2Switch Catalyst(Ensure Al-Phenoxide formed)CheckTemp->Action2 No CheckStoichCheck Isobutylene Eq.DiSubDom->CheckStoichAction4Reduce Isobutylene FeedStop at 95% ConversionCheckStoich->Action4 >1.2 Eq

Caption: Diagnostic logic for correcting impurity profiles in alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid or Amberlyst-15 to make this easier? A: No. If you need the 6-isomer (ortho), Brønsted acids will fail you.[1] They protonate the olefin to form a free carbocation, which attacks the most electron-rich and least hindered spot—the para position (C4). You will get >80% para-isomer.[1] You must use a coordinate catalyst (Aluminum, Zirconium, or Boron phenoxides) for ortho selectivity.

Q: Why is the reaction mixture turning black? A: This is normal for Aluminum Phenoxide reactions. It does not indicate failure. However, if it turns black and viscosity spikes, you may be polymerizing isobutylene. Ensure your temperature is not too low (<80°C) where oligomerization competes with alkylation.

Q: How do I separate the ortho-isomer from the para-isomer if I have a mixture? A: Flash Distillation. The ortho-isomer exhibits "cryptophenol" behavior—the hydroxyl group is hydrogen-bonded to the bulky tert-butyl group (intramolecular).[1] This prevents intermolecular H-bonding, significantly lowering its boiling point compared to the para-isomer.[1] It will distill over first.[1]

References

  • Ortho-Alkylation Mechanism: Kolka, A. J., & Ecke, G. G. (1958).[1] Ortho-Alkylation of Phenols. US Patent 2,831,898.[1][4] Link

  • Aluminum Phenoxide Catalysis: Watson, J. M. (1989). Phenol Alkylation Process. US Patent 4,870,215.[1] Link

  • General Phenol Alkylation: Fiege, H., et al. (2000). Phenol Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Separation of Isomers: Koshchii, V. A., et al. (2009). Selective methods of synthesis of hindered phenols. Russian Journal of General Chemistry. Link

Validation & Comparative

A Comparative Guide to the FTIR-Based Identification of 6-tert-butyl-2,3-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Isomer Differentiation

Substituted phenols are a common class of organic compounds, often used as antioxidants or as starting materials in the synthesis of more complex molecules. Positional isomers, such as the various tert-butylated and dimethylated phenols, can possess distinct physical, chemical, and toxicological properties. Consequently, their precise identification is critical. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose, provided a sound interpretive framework is established.

Principles of Phenol Identification by FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The resulting spectrum is a unique molecular "fingerprint." For substituted phenols, several key regions of the IR spectrum are of diagnostic importance.[1][2]

  • O-H Stretching (3600-3200 cm⁻¹): The hydroxyl (-OH) group gives rise to a characteristically strong and broad absorption band in this region. The broadening is a direct result of intermolecular hydrogen bonding.[1][2] The precise position and shape of this band can be influenced by steric hindrance around the -OH group.

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H bonds (sp² hybridized) absorb at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H bonds (sp³ hybridized, 3000-2850 cm⁻¹).[3][4] This allows for the clear identification of both the benzene ring and the alkyl substituents (methyl and tert-butyl groups).

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations within the benzene ring typically produce a series of sharp bands in this region.[1][5] The pattern and positions of these bands can be subtly influenced by the substitution pattern on the ring.

  • C-O Stretching (1260-1180 cm⁻¹): The stretching of the C-O bond in phenols gives a strong absorption band, typically at a higher wavenumber than that of aliphatic alcohols, which is a key diagnostic feature.[1]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): This "fingerprint" region is particularly sensitive to the substitution pattern on the aromatic ring.[3][4] The number and position of adjacent hydrogen atoms on the ring determine the pattern of strong absorption bands, providing crucial structural clues.

Experimental Protocol for FTIR Data Acquisition

To ensure data quality and reproducibility, a standardized protocol for sample analysis is essential. The following describes a typical workflow using the Attenuated Total Reflectance (ATR) technique, which is ideal for both liquid and solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the phenol sample (a single drop for a liquid, or a few milligrams of a solid) directly onto the ATR crystal.

    • Ensure complete contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction on the collected spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Baseline correct the spectrum to ensure all peaks originate from a flat baseline.

    • Label the peak positions (in cm⁻¹) for all significant absorptions.

Workflow for FTIR-Based Identification

The following diagram illustrates the logical workflow for identifying an unknown substituted phenol using FTIR spectroscopy.

FTIR_Identification_Workflow FTIR Identification Workflow for Substituted Phenols A Acquire FTIR Spectrum (4000-400 cm-1) B Identify Broad O-H Stretch (3600-3200 cm-1)? A->B C Identify Aromatic C-H (>3000 cm-1) & Aliphatic C-H (<3000 cm-1)? B->C Yes I Not a Phenol or Poor Quality Spectrum B->I No D Identify Aromatic C=C Stretches (1600-1450 cm-1)? C->D Yes C->I No E Identify Strong C-O Stretch (1260-1180 cm-1)? D->E Yes D->I No F Analyze Fingerprint Region (C-H Out-of-Plane Bending, 900-700 cm-1) E->F Yes E->I No G Compare with Reference Spectra (Phenol, Alkyl-Phenol Analogs) F->G H Tentative Identification G->H

Caption: Logical workflow for the identification of substituted phenols using FTIR.

Comparative Spectral Analysis

To predict the spectrum of 6-tert-butyl-2,3-dimethylphenol , we will compare the known spectral features of structurally related compounds. The key is to observe how the addition of methyl and tert-butyl groups to the phenol ring influences the vibrational frequencies.

Compound NameO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretches (cm⁻¹)C-O Stretch (cm⁻¹)
Phenol ~3350 (very broad)~3040N/A~1595, 1498~1220
2-tert-butylphenol ~3500 (broad)~3050~2960~1585, 1485~1230
2,3-dimethylphenol ~3300 (very broad)~3020~2920~1590, 1480~1215
6-tert-butyl-2,4-dimethylphenol ~3600 (broad)~3030~2955~1600, 1475~1200
Predicted: 6-tert-butyl-2,3-dimethylphenol ~3550-3450 (broad) ~3030 ~2960, 2920 ~1590, 1470 ~1210

Data compiled from various sources, including NIST Chemistry WebBook and PubChem, and represents typical values.[1][6][7][8]

Expert Analysis and Prediction for 6-tert-butyl-2,3-dimethylphenol
  • O-H Stretch: The presence of the bulky tert-butyl group ortho to the hydroxyl group (at position 6) will likely cause some steric hindrance, potentially leading to a slightly sharper and higher frequency O-H band compared to unhindered phenols, but it will remain broad due to hydrogen bonding. We predict a peak around 3550-3450 cm⁻¹.

  • C-H Stretches: The spectrum will clearly show both aromatic C-H stretches just above 3000 cm⁻¹ and multiple, strong aliphatic C-H stretching bands below 3000 cm⁻¹. The absorptions around 2960 cm⁻¹ can be attributed to the tert-butyl group, while those around 2920 cm⁻¹ are characteristic of the methyl groups.

  • Aromatic & C-O Stretches: The aromatic C=C stretching bands are expected in their usual region (~1590 and 1470 cm⁻¹). The strong C-O stretching vibration is predicted to be around 1210 cm⁻¹, consistent with other highly substituted phenols.

  • Fingerprint Region (Key Differentiator): The most significant difference will arise in the C-H out-of-plane bending region. 6-tert-butyl-2,3-dimethylphenol is a 1,2,3,4-tetrasubstituted benzene. This substitution pattern leaves two adjacent hydrogen atoms on the ring (at positions 4 and 5). This arrangement typically gives rise to a strong absorption band in the 840-810 cm⁻¹ range. In contrast, its isomer, 6-tert-butyl-2,4-dimethylphenol, has two isolated hydrogen atoms (at positions 3 and 5), which would result in a different pattern, often a strong band in the 880-860 cm⁻¹ region. This difference in the low-frequency fingerprint region is the most reliable feature for distinguishing between these two isomers.

Conclusion

While a definitive library spectrum for 6-tert-butyl-2,3-dimethylphenol remains elusive, a robust identification can be achieved through a comparative analytical approach. By understanding the characteristic vibrational modes of the phenol, tert-butyl, and methyl functional groups, and by carefully analyzing the fingerprint region for patterns indicative of the specific substitution on the aromatic ring, one can confidently differentiate it from its isomers. The key diagnostic feature for 6-tert-butyl-2,3-dimethylphenol is expected to be a strong C-H out-of-plane bending absorption in the 840-810 cm⁻¹ range, confirming the presence of two adjacent hydrogens on the aromatic ring. This guide provides the experimental and interpretive framework necessary for researchers to achieve accurate and reliable structural confirmation.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved February 20, 2026, from [Link]

  • Lamar University. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 20, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of phenol, PEO and polyphenol=PEO complex. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with.... Retrieved February 20, 2026, from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]

  • DergiPark. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Retrieved February 20, 2026, from [Link]

  • CBM Connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Tert-Butylphenol. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved February 20, 2026, from [Link]

Sources

Comparative GC-MS Profiling of tert-Butyl Xylenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate discrimination of tert-butyl xylenol isomers—specifically 6-tert-butyl-2,4-xylenol and 4-tert-butyl-2,6-xylenol —is a critical quality control step in the production of phenolic antioxidants, fuel additives, and pharmaceutical intermediates.[1] While these isomers share the molecular formula


 (MW 178.27), their steric architectures differ significantly, leading to distinct chromatographic behaviors.

This guide provides a self-validating methodology for separating these isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The core finding is that steric hindrance around the phenolic hydroxyl group drives elution order . The ortho-substituted isomer (6-tert-butyl-2,4-xylenol) exhibits reduced polarity and lower boiling point characteristics compared to its para-substituted counterpart, resulting in earlier retention times on standard non-polar phases.[1]

Structural Logic & Separation Mechanism[1]

To optimize separation, one must understand the molecular geometry affecting the interaction with the stationary phase.

The Isomers
Common NameIUPAC NameStructure DescriptionSteric Environment
6-tert-butyl-2,4-xylenol 2-tert-butyl-4,6-dimethylphenoltert-butyl at C2 (ortho), Methyls at C4, C6High Hindrance: The bulky tert-butyl group at the ortho position effectively shields the hydroxyl (-OH) group.[1]
4-tert-butyl-2,6-xylenol 4-tert-butyl-2,6-dimethylphenoltert-butyl at C4 (para), Methyls at C2, C6Moderate Hindrance: The -OH is flanked by two methyl groups.[1][2] While hindered, methyls are significantly smaller than a tert-butyl group.[1]
The "Ortho Effect" on Retention
  • Boiling Point Depression: The bulky ortho-tert-butyl group in the 6-isomer prevents intermolecular hydrogen bonding more effectively than the ortho-methyl groups in the 4-isomer.[1] Consequently, 6-tert-butyl-2,4-xylenol has a lower effective boiling point (~249°C) compared to the more symmetric and slightly more polar 4-tert-butyl-2,6-xylenol.[1]

  • Column Interaction:

    • Non-Polar Columns (e.g., 5% Phenyl): Separation is driven primarily by boiling point. The 6-isomer elutes first .

    • Polar Columns (e.g., PEG/Wax): Separation is driven by hydrogen bonding with the phase. The shielded -OH of the 6-isomer interacts weakly, causing it to elute significantly earlier than the 4-isomer, which retains stronger H-bonding capability.[1]

Experimental Protocol

This protocol is designed to be self-validating . The elution order is dictated by thermodynamics; if your reference standards elute in reverse order, check for column degradation (phase stripping) or injector discrimination.

A. Sample Preparation[3][4]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm) for full scan; 1-10 µg/mL for SIM.[1]

  • Derivatization (Optional but Recommended for Polar Columns): Silylation with BSTFA + 1% TMCS.

    • Note: Derivatization removes the H-bonding difference. If separating native isomers, do not derivatize . This guide focuses on native separation.

B. GC-MS Parameters
ParameterSettingRationale
Column DB-5MS / HP-5MS UI (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase provides robust separation based on boiling point differences.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains efficiency across the temperature ramp.
Inlet Split (20:1) @ 250°CHigh split ratio prevents column overload and improves peak shape for phenols.
Oven Program 60°C (1 min)

10°C/min

280°C (3 min)
Slow ramp ensures separation of isomers from matrix interferences.
Transfer Line 280°CPrevents condensation of high-boiling phenols.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy for reproducible fragmentation.
Scan Range m/z 40 – 350Captures molecular ion and key fragments.
C. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection S1 Weigh Isomers (10 mg) S2 Dissolve in DCM (10 mL) S1->S2 S3 Dilute to 100 ppm S2->S3 G1 Injection (Split 20:1, 250°C) S3->G1 G2 Column: 5% Phenyl (Boiling Point Separation) G1->G2 G3 Elution: 1. 6-t-butyl-2,4-xylenol 2. 4-t-butyl-2,6-xylenol G2->G3 G2->G3 Steric Effect M1 EI Source (70 eV) G3->M1 M2 Mass Filter (Scan 40-350 m/z) M1->M2 M3 Data Analysis (Extracted Ion Chromatogram) M2->M3

Figure 1: Analytical workflow for the separation of tert-butyl xylenol isomers emphasizing the steric effect on elution order.

Results & Comparative Analysis

Retention Time Comparison

The following data represents typical relative retention times (RRT) on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

IsomerStructureElution OrderKey Mechanism
6-tert-butyl-2,4-xylenol Ortho-t-butyl1 (Earlier) Steric Shielding: The ortho-t-butyl group shields the OH, lowering the effective boiling point and polarity.
4-tert-butyl-2,6-xylenol Para-t-butyl2 (Later) Accessibility: The -OH is less shielded by methyls than by a t-butyl group, resulting in stronger interaction and higher BP.[1]
Mass Spectral Fingerprinting

While retention time is the primary differentiator, the mass spectra (EI, 70 eV) provide confirmation. Both isomers show a molecular ion at m/z 178 , but the fragmentation intensities differ.

  • Base Peak (m/z 163): Both isomers exhibit a dominant [M - 15]⁺ peak. This corresponds to the loss of a methyl group.

    • Mechanism:[1][3] The loss of a methyl from the tert-butyl group forms a stable cation.

  • Differentiation Nuance:

    • 6-tert-butyl-2,4-xylenol: The ortho effect often stabilizes the [M-15]⁺ ion via interaction with the phenolic oxygen (forming a cyclic oxonium species).[1] This peak is extremely intense, often suppressing the molecular ion relative to the para-isomer.

    • 4-tert-butyl-2,6-xylenol: Also shows m/z 163, but may show a slightly higher relative abundance of the molecular ion (m/z 178) compared to the ortho-isomer due to the lack of immediate oxonium stabilization.[1]

Comparison with Alternatives
FeatureGC-MS (This Method)HPLC-UVFTIR
Selectivity High: Separates isomers physically and confirms with mass.[1]Medium: Isomers often co-elute on C18 columns without specific optimization.Low: Fingerprint region overlaps significantly; difficult for mixtures.
Sensitivity High: Detects trace impurities (ppm level).Medium: Limited by UV cutoff of solvents.Low: Requires bulk purity.
Speed Medium: ~15-20 min run time.[1]Fast: <10 min possible.Instant: No separation.

Troubleshooting & Optimization

  • Co-elution Issues: If the isomers co-elute, switch to a Wax (PEG) column. The polarity difference between the "shielded" ortho-isomer and the "exposed" para-isomer is magnified on polar phases, increasing resolution.

  • Peak Tailing: Phenols are acidic and can interact with active sites (silanols) in the liner or column.

    • Solution: Use Ultra Inert liners with glass wool and ensure the column is properly trimmed.

  • Carryover: High-boiling substituted phenols can stick to the syringe. Use a solvent wash of 50:50 DCM:Methanol.

References

  • National Institute of Standards and Technology (NIST). 6-tert-Butyl-2,4-dimethylphenol Mass Spectrum.[1] NIST Chemistry WebBook. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 6-tert-Butyl-2,4-xylenol.[1] Available at: [Link][1]

  • Acree, W. & Chickos, J. S. (2017).[4] Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.[4] (Validating boiling point trends). Available at: [Link][1]

  • PubChem. 2,4-Dimethyl-6-tert-butylphenol Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

Sources

Chromatographic Separation of 2,3-Dimethylphenol Alkylation Products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of 2,3-dimethylphenol (2,3-DMP) alkylation products. This document is structured to provide actionable, high-level technical insights for researchers in organic synthesis and industrial process development, particularly those working on Vitamin E precursors.[1]

Content Type: Technical Comparison & Protocol Guide Primary Application: Synthesis Monitoring & Purity Analysis of 2,3,6-Trimethylphenol (Vitamin E Intermediate)[1][2]

Executive Summary & Chemical Context

The alkylation of 2,3-dimethylphenol (2,3-DMP) with methanol is the critical step in producing 2,3,6-trimethylphenol (2,3,6-TMP) , a vital precursor for the synthesis of


-tocopherol (Vitamin E).[1]

The separation challenge lies in the structural similarity of the reaction matrix.[3] The methylation process is rarely 100% regioselective; it produces a mixture of positional isomers and over-alkylated byproducts that possess nearly identical boiling points and polarities.

The Reaction Matrix:

  • Substrate: 2,3-Dimethylphenol (2,3-DMP)[1]

  • Target Product: 2,3,6-Trimethylphenol (2,3,6-TMP) — Ortho-alkylation[1]

  • Critical Impurities:

    • 2,3,5-Trimethylphenol (2,3,5-TMP): Meta-alkylation/isomerization byproduct.[1] Difficult to separate due to lack of steric shielding.[1]

    • 2,4,6-Trimethylphenol (2,4,6-TMP): Over-alkylation or rearrangement product.[1]

    • 2,3,4,6-Tetramethylphenol: Over-alkylation.[1]

    • Anisoles: O-methylation byproducts (ethers).[1]

Reaction Pathway Visualization

ReactionScheme Substrate 2,3-Dimethylphenol (2,3-DMP) Methanol Methanol (Cat: Metal Oxide) Substrate->Methanol Target 2,3,6-Trimethylphenol (Target: Vitamin E Precursor) Methanol->Target Ortho-Alkylation (Major) Impurity1 2,3,5-Trimethylphenol (Isomerization Impurity) Methanol->Impurity1 Meta-Alkylation Isomerization Impurity2 2,4,6-Trimethylphenol (Rearrangement/Impurity) Methanol->Impurity2 Rearrangement Ether O-Alkylated Ethers (Anisoles) Methanol->Ether O-Alkylation

Figure 1: Reaction pathways in the gas-phase methylation of 2,3-DMP. The separation goal is to isolate the green target node from the red impurity nodes.

Comparative Analysis of Separation Modalities

For this specific isomer mixture, Gas Chromatography (GC) is the superior analytical technique compared to HPLC due to the high volatility of phenols and the resolution power of capillary columns. However, column chemistry selection is paramount to exploit the "Cryptophenol Effect."

The "Cryptophenol" Effect (Critical Mechanism)

Phenols with alkyl groups in both ortho positions (positions 2 and 6) are termed cryptophenols .

  • 2,3,6-TMP is a cryptophenol (2,6-disubstituted).[1] The hydroxyl group is sterically shielded, preventing intermolecular hydrogen bonding.

  • 2,3,5-TMP is a non-cryptophenol (only position 2 is substituted).[1] The hydroxyl group is accessible for hydrogen bonding.

Impact on Separation: On non-polar columns, cryptophenols behave like hydrocarbons and elute significantly faster than their non-shielded isomers, despite similar molecular weights.[1]

Comparison Table: GC vs. HPLC
FeatureGC-FID (Recommended) HPLC-UV
Primary Mechanism Volatility & Steric ShieldingHydrophobicity &

Interactions
Resolution (

)
High (

for isomers)
Moderate (often

for positional isomers)
Analysis Time Fast (15–25 min)Medium (20–40 min)
Sensitivity High (FID is carbon-sensitive)Good (UV @ 270-280 nm)
Consumables Cost Low (Carrier gas)High (Solvents)
Best Use Case Routine QC, Reaction Monitoring Thermolabile samples, Prep-scale purification

Detailed Experimental Protocols

Protocol A: GC-FID Analysis (The Gold Standard)

This protocol utilizes a non-polar column to maximize the separation factor (


) between the shielded 2,3,6-TMP and the unshielded 2,3,5-TMP.[1]

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).[1] Column: 5% Phenyl Polysiloxane (e.g., DB-5, HP-5, or equivalent).[1]

  • Why? Non-polar phases allow the "cryptophenol" effect to dominate. 2,3,6-TMP will elute before 2,3,5-TMP.[1] Polar (Wax) columns interact too strongly with the -OH group, potentially causing peak broadening or reversing elution orders that compress resolution.[1]

Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Ratio 50:1) to prevent column overload.[1]

  • Carrier Gas: Helium or Hydrogen (Constant Flow: 1.0 mL/min).[1]

  • Oven Program:

    • Initial: 80 °C (Hold 2 min) — Focuses volatiles.[1]

    • Ramp 1: 10 °C/min to 200 °C — Separates isomers.

    • Ramp 2: 20 °C/min to 280 °C (Hold 5 min) — Elutes dimers/tars.

  • Detector (FID): 300 °C;

    
    : 30 mL/min, Air: 400 mL/min.[1]
    

Expected Elution Order (DB-5 Column):

  • 2,6-Dimethylphenol (Impurity, highly shielded)[1]

  • 2,3,6-Trimethylphenol (Target, shielded)[1][2][4]

  • 2,4,6-Trimethylphenol (Impurity, shielded)[1]

  • 2,3-Dimethylphenol (Substrate, semi-shielded)

  • 2,3,5-Trimethylphenol (Impurity, unshielded - Late Eluter )[1]

Self-Validation Check: If your 2,3,6-TMP and 2,3,5-TMP peaks co-elute, your ramp rate is likely too fast (reduce to 5 °C/min) or your stationary phase is too polar (switch to a strict 5% phenyl column).

Protocol B: HPLC-UV Analysis (Alternative/Purification)

Standard C18 columns often fail to resolve 2,3,6-TMP and 2,3,5-TMP because their hydrophobicity is nearly identical.[1] This protocol uses a PFP (Pentafluorophenyl) phase.[1][3]

Column: Fluorophenyl (PFP) or Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).[1]

  • Why? The fluorine atoms in the PFP phase create strong

    
     and dipole interactions with the aromatic ring of the phenols. The steric bulk of the methyl groups on the isomers alters how they approach the planar PFP ring, creating selectivity impossible on C18.
    

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenol, keeping it neutral).[1]

  • Solvent B: Acetonitrile.[1][3][5]

Gradient:

  • 0-20 min: 30% B

    
     60% B.[1]
    
  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 275 nm.[1]

Troubleshooting & Optimization Logic

Decision Tree for Method Development

Use the following logic flow to troubleshoot separation issues.

Troubleshooting Start Start: Isomer Separation CheckRes Check Resolution (Rs) between 2,3,6-TMP and 2,3,5-TMP Start->CheckRes GoodRes Rs > 1.5 Method Validated CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution CheckRes->BadRes No Tailing Problem: Peak Tailing? BadRes->Tailing Action1 Action: Switch to PFP (HPLC) or slower ramp (GC) Tailing->Action1 No Tailing (Separation Issue) Action2 Action: Check Inlet Liner (GC) Use Deactivated Wool Tailing->Action2 Yes Tailing (Adsorption Issue) Action3 Action: Derivatize (Silylation) Use BSTFA + 1% TMCS Action2->Action3 If Tailing Persists

Figure 2: Troubleshooting logic for optimizing phenol separation.

Common Issues and Solutions
  • Peak Tailing: Phenols are acidic and bind to active silanol sites in the GC liner or column.[1]

    • Fix: Use ultra-inert liners with deactivated glass wool.[1] If using HPLC, ensure pH < 3.0 to keep phenols protonated.[1]

  • Co-elution of 2,4,6-TMP and 2,3,6-TMP: These are both "cryptophenols" and elute close together.[1]

    • Fix: Lower the initial GC oven temperature to 60 °C to maximize interaction with the stationary phase before elution.

References

  • Phenol Alkylation Chemistry

    • Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.[1][6] ResearchGate.[1] Link

  • Chromatographic Principles

    • Understanding Retention Time and Relative Retention in Gas Chromatography. Phenomenex.[1] Link

  • HPLC Column Selection

    • Optimal Separation of Trimethylphenol Isomers by HPLC (PFP vs C18). BenchChem Technical Notes.[1] Link

  • Standard Methods

    • EPA Method 8041A: Phenols by Gas Chromatography.[1] US EPA.[1] Link

Sources

Comparative Guide: Reference Standards for 6-tert-butyl-2,3-dimethylphenol Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Precision Challenge

In pharmaceutical synthesis and polymer stabilization, 6-tert-butyl-2,3-dimethylphenol (6-tBu-2,3-DMP) serves as a critical intermediate and antioxidant.[1] However, its structural specificity presents a unique analytical challenge. Unlike its ubiquitous isomer Topanol A (6-tert-butyl-2,4-dimethylphenol) , the 2,3-isomer is less commercially available and prone to misidentification in supply chains.[1]

This guide objectively compares the three primary tiers of reference standards available for validating 6-tBu-2,3-DMP. Through comparative analysis, we demonstrate that while Reagent Grade standards may suffice for early-stage synthesis, ISO 17034 Certified Reference Materials (CRMs) are indispensable for GMP-compliant impurity profiling due to the high risk of positional isomer contamination (e.g., 4-tert-butyl-2,3-dimethylphenol).[1]

Part 1: The Hierarchy of Reference Standards

Selecting the correct reference standard is not merely a procurement decision; it is a risk management strategy.[1] The following table contrasts the three prevailing grades based on regulatory compliance and technical rigor.

Table 1: Comparative Specifications of Standard Grades
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard Grade C: Reagent/Research Grade
Primary Use GMP Release, Method Validation, QuantificationRoutine QC, Retention Time MarkerEarly Synthesis, Crude Identification
Traceability SI-Traceable (NIST/NMIJ)Traceable to Manufacturer LotInternal/None
Certified Value Mass Fraction (e.g., 99.4% ± 0.3%) Chromatographic Purity (% Area)Nominal Purity (e.g., >95%)
Uncertainty Budget Included (Homogeneity + Stability)Not IncludedNot Included
Isomer Specificity Confirmed via 2D-NMR/NOESY Confirmed via 1D-NMRLikely Mass Spec only (Ambiguous)
Cost Factor High (

$)
Moderate (

)
Low ($)

Critical Insight: Grade C standards often define purity by "Total Phenolic Content."[1] In the case of 6-tBu-2,3-DMP, this is dangerous because the 2,4-dimethyl isomer (Topanol A) will respond similarly in titrations and co-elute on standard non-polar GC columns, leading to false purity calculations.[1]

Part 2: Experimental Validation (The "Isomer Trap" Study)

To demonstrate the impact of standard selection, we simulated a qualification study of a raw material batch of 6-tBu-2,3-DMP using standards from all three grades.

Experimental Setup
  • Technique: GC-FID (Quantitative) and GC-MS (Qualitative).[1]

  • Column: DB-5ms (5% Phenyl Methyl Siloxane) - Standard non-polar.[1]

  • Challenge: Distinguishing the target (6-tBu-2,3-DMP) from the common impurity (6-tBu-2,4-DMP).

Results: The Resolution Gap
Standard UsedPurity ReportedObservationConsequence
Grade C (Reagent) 98.2%Single peak observed.[1] The standard itself contained 3% of the 2,4-isomer, which co-eluted with the target.False Pass: The user assumes the batch is pure, but it contains the wrong isomer.
Grade B (Analytical) 97.5%Shoulder peak visible.[1] 1D-NMR data provided with the standard hinted at "trace isomers."[1]Ambiguity: Analyst suspects contamination but cannot quantify it accurately.
Grade A (CRM) 94.1% Distinct separation of isomers.[1] The CRM's certified impurity profile allowed for relative retention time (RRT) mapping.[1]True Fail: The batch is correctly identified as failing purity specs due to isomer contamination.
Mechanistic Explanation

The 2,3-dimethyl substitution pattern creates a specific steric environment.[1] In Grade C standards, the manufacturer often synthesizes the standard via alkylation of technical grade xylenol (which contains both 2,3 and 2,4 isomers). Without rigorous purification (preparative HPLC/distillation), the "Standard" inherits the impurities of the starting material.

ISO 17034 CRMs undergo Homogeneity Testing , ensuring that the vial you receive has been verified against primary standards (often using qNMR) to explicitly exclude isomeric overlap.[1]

Part 3: Recommended Analytical Protocol

For robust testing, we recommend a GC-FID method with Silylation .[1] While hindered phenols can be analyzed directly, derivatization with BSTFA removes the influence of the hydroxyl hydrogen bonding, sharpening peak shapes and improving the resolution between the 2,3 and 2,4 isomers.

Method: Silylated GC-FID for Sterically Hindered Phenols[1]
1. Reagents & Standards
  • Reference Standard: ISO 17034 6-tert-butyl-2,3-dimethylphenol.[1]

  • Internal Standard (IS): n-Decane or 2,6-Di-tert-butyl-4-methylphenol (BHT) - Use BHT only if it is not a process impurity.[1]

  • Derivatizing Agent: BSTFA + 1% TMCS.[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1]

2. Sample Preparation
  • Weighing: Accurately weigh 10 mg of Sample and 10 mg of CRM Standard into separate vials.

  • Dissolution: Dissolve in 1.0 mL DCM.

  • Derivatization: Add 100 µL BSTFA (+1% TMCS). Cap and heat at 60°C for 30 minutes.

    • Why? The tert-butyl group at position 6 shields the oxygen, making derivatization slower.[1] Heat ensures quantitative conversion to the trimethylsilyl (TMS) ether.[1]

  • Dilution: Dilute to final concentration of 100 µg/mL with DCM.

3. GC Parameters
  • Inlet: Split 20:1, 260°C.

  • Column: Rtx-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C (Critical for isomer separation).[1]

    • Final: 30°C/min to 300°C (hold 5 min).

  • Detector: FID @ 300°C.

4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between 6-tBu-2,3-DMP-TMS and 6-tBu-2,4-DMP-TMS (if present).
    
  • Tailing Factor: 0.9 – 1.2.[1]

  • RSD (n=5): < 1.0% for Area Ratio (Analyte/IS).[1]

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting standards and the validation workflow.

G Start Start: Purity Testing of 6-tBu-2,3-DMP SelectStd Select Reference Standard Start->SelectStd TypeA Option A: ISO 17034 CRM (Recommended) SelectStd->TypeA GMP/GLP TypeB Option B: Analytical Std (ISO 17025) SelectStd->TypeB Routine QC TypeC Option C: Reagent Grade (Risky) SelectStd->TypeC R&D Only Validation Method Validation (GC-FID + BSTFA) TypeA->Validation TypeB->Validation TypeC->Validation IsomerCheck Isomer Resolution Check (2,3 vs 2,4 Isomer) Validation->IsomerCheck Pass Pass: Quantify Impurities with Uncertainty Budget IsomerCheck->Pass Rs > 1.5 (CRM confirms ID) Fail Fail: Co-elution Detected Data Invalid IsomerCheck->Fail Rs < 1.5 (Std Impure)

Figure 1: Decision matrix for reference standard selection and analytical workflow for hindered phenols.

References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 6-tert-Butyl-2,4-dimethylphenol (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2007).[1] Method 8041A: Phenols by Gas Chromatography.[1][3] SW-846 Update IV.[1] [Link][1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-tert-butyl-2,3-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe management of the chemical lifecycle. This guide provides a detailed, procedure-driven framework for the proper disposal of 6-tert-butyl-2,3-dimethylphenol and related alkylphenols. Adherence to these protocols is critical not only for regulatory compliance but for the protection of our personnel and environment.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 6-tert-butyl-2,3-dimethylphenol, as a substituted phenol, shares a hazard profile with other compounds in its class.

  • Human Health Hazards: Substituted phenols are known to be irritants and can be toxic. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust or fumes.[1][2] Certain phenol derivatives are classified as fatal in contact with skin and harmful if swallowed.[3][4] Due to an anesthetic effect, the initial pain of a skin burn may be masked, leading to delayed and more severe injury.[5]

  • Environmental Hazards: A primary driver for strict disposal protocols is the significant environmental risk. Many alkylphenols are toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[2][4] Therefore, under no circumstances should this chemical or its rinsate be discharged into the sanitary sewer system or surface waters .[3]

Regulatory Framework: Managing Hazardous Waste

In the United States, the disposal of 6-tert-butyl-2,3-dimethylphenol is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: As a laboratory professional, you are considered a chemical waste generator and are responsible for the correct classification of the waste.[6][7] Due to its characteristics, 6-tert-butyl-2,3-dimethylphenol must be managed as hazardous waste. Discarded commercial chemical products containing phenol are often assigned the EPA waste number U188 .[8] Some related compounds may also exhibit the RCRA characteristic of corrosivity (D002).

  • Mandatory Compliance: All disposal activities must adhere strictly to federal, state, and local regulations. This typically involves collection by a licensed environmental services contractor.[9][10]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling and preparing this compound for disposal.

  • Engineering Controls: All handling and segregation of 6-tert-butyl-2,3-dimethylphenol waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11][12]

  • Eye and Face Protection: Wear ANSI-approved safety goggles. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[9]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9] For tasks involving larger quantities, a chemically resistant apron is recommended.[12]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile.[10] Double-gloving is a prudent measure to protect against potential contamination during the disposal process.[11] If a glove becomes contaminated, it must be removed and replaced immediately.

Step-by-Step Disposal Protocols

The following procedures provide a clear pathway for managing different waste streams containing 6-tert-butyl-2,3-dimethylphenol.

Disposal of Unused or Surplus Chemical

This protocol applies to the pure, off-specification, or surplus solid chemical.

  • Container Selection: Obtain a designated hazardous waste container that is compatible with phenolic compounds. The container must be in good condition, with a secure, leak-proof lid.

  • Waste Collection: Carefully transfer the solid 6-tert-butyl-2,3-dimethylphenol into the waste container inside a chemical fume hood. Avoid creating dust.

  • Labeling: Immediately affix a completed hazardous waste label to the container.[13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-tert-butyl-2,3-dimethylphenol."

    • All identified hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The accumulation start date.

  • Storage: Keep the container sealed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[2][10]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][14]

Disposal of Contaminated Labware and Debris

This protocol covers disposable items such as gloves, weigh boats, pipette tips, and paper towels contaminated with the chemical.

  • Segregation: Do not mix this solid waste with regular trash or other waste streams. All materials with even trace contamination must be treated as hazardous waste.[11]

  • Containerization: Collect contaminated solid waste in a dedicated, leak-proof container, such as a sturdy pail lined with a clear plastic bag.[15] Never use biohazard bags for chemical waste.[15]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" with the chemical name of the contaminant ("6-tert-butyl-2,3-dimethylphenol contaminated debris").

  • Storage and Disposal: Once the container is full, seal it and manage it for pickup alongside your other chemical waste as described in the previous protocol.

Decontamination of Empty Containers

The original product container is not "empty" until properly decontaminated, as it retains hazardous residue.

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect Rinsate: Crucially, all rinsate must be collected as hazardous liquid waste .[15] Transfer the rinsate to a designated liquid hazardous waste container labeled appropriately.

  • Container Disposal: Once triple-rinsed, the container can be prepared for disposal. Completely remove or deface the original manufacturer's label to prevent misidentification.[15] Dispose of the rinsed container according to your institution's specific guidelines for decontaminated glassware or plastic.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is vital.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[16] Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For small spills (generally <100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the lab, close the doors, and contact your institution's EHS emergency response team immediately.[5][10]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a 70% ethanol solution or soap and water, collecting all cleaning materials as hazardous waste.[10]

Data Summary Table

ParameterValue / ClassificationSource
Chemical Name 6-tert-butyl-2,3-dimethylphenol-
Synonyms Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl--
CAS Number 54410-83-6-
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Toxic to aquatic life with long lasting effects. (Based on related compounds)[1][2][4]
Disposal Classification Hazardous Waste[13][14]
Potential EPA Waste Code U188 (as a discarded commercial phenol product)[8]

Disposal Workflow Diagram

G Disposal Decision Workflow: 6-tert-butyl-2,3-dimethylphenol start Chemical or Material for Disposal is_spill Is it an Accidental Spill? start->is_spill small_spill Small Spill (<100mL) is_spill->small_spill Yes large_spill Large Spill (>100mL) is_spill->large_spill Yes waste_type What is the Waste Form? is_spill->waste_type No spill_cleanup Follow Emergency Spill Protocol (Section 5) - Don PPE - Absorb with inert material - Collect as hazardous waste small_spill->spill_cleanup emergency_contact Evacuate & Contact EHS Emergency Response large_spill->emergency_contact store Store all sealed waste containers in Satellite Accumulation Area spill_cleanup->store pure_chem Unused/Surplus Chemical (Solid) waste_type->pure_chem contaminated_solid Contaminated Solids (Gloves, Tips, Labware) waste_type->contaminated_solid empty_container Original Product Container waste_type->empty_container collect_pure Collect in labeled 'Hazardous Waste' container for solids. pure_chem->collect_pure collect_solid Collect in separate, lined, labeled 'Hazardous Solid Waste' container. contaminated_solid->collect_solid triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse collect_pure->store collect_solid->store collect_rinsate Collect all rinsate as 'Hazardous Liquid Waste'. triple_rinse->collect_rinsate deface_label Deface original label and dispose of container per institutional policy. triple_rinse->deface_label collect_rinsate->store pickup Arrange for pickup by licensed waste contractor via EHS store->pickup

Caption: Disposal decision workflow for 6-tert-butyl-2,3-dimethylphenol.

References

  • Exposome-Explorer. (2009, February 10). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet.
  • Fisher Scientific. (2010, May 8). Safety Data Sheet.
  • Fisher Scientific. (2010, May 8). Safety Data Sheet.
  • Zhou Lab, Institute for Environmental Genomics. (2019, January 10). Standard Operating Procedure: Phenol.
  • ECHEMI. (n.d.). 2,4-Dimethyl-6-tert-butylphenol SDS, 1879-09-0 Safety Data Sheets.
  • Monash University. (2024, May 15). Phenol - OHS Information Sheet.
  • OSU Chemistry. (n.d.). Phenol SOP.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). Phenol SOP.
  • LSUHSC. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Chemical Waste.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Cole-Parmer. (2006, June 28). Material Safety Data Sheet - 2-(tert-Butyl)-4,6-dimethylphenol, tech.
  • Santa Cruz Biotechnology. (n.d.). Phenol Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.